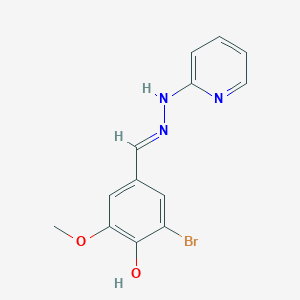![molecular formula C24H18N2O3S B6055879 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZBD and is a member of the pyrimidine family of compounds. In
作用機序
The mechanism of action of BZBD is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and replication. It has also been suggested that BZBD may act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BZBD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, BZBD has been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using BZBD in lab experiments is its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using BZBD in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on BZBD. One area of research is the development of BZBD-based drugs for cancer therapy. Another area of research is the study of BZBD's mechanism of action, which may help to further understand its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of BZBD in humans.
合成法
The synthesis of BZBD involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)benzaldehyde. This intermediate product is then reacted with thiourea to yield 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained through recrystallization and purification.
科学的研究の応用
BZBD has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Studies have shown that BZBD can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, BZBD has shown promising results in inhibiting the growth of certain bacteria, making it a potential antibiotic candidate.
特性
IUPAC Name |
(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-22-21(23(28)26(24(30)25-22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)29-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,25,27,30)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFEDZBOZBKJF-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)